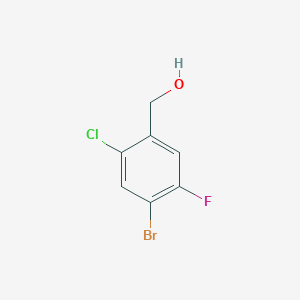

(4-Bromo-2-chloro-5-fluorophenyl)methanol

Description

Properties

IUPAC Name |

(4-bromo-2-chloro-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTAPYUVMUWBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Bromo-2-chloro-5-fluorophenyl)methanol synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Introduction: A Versatile Halogenated Building Block

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a highly functionalized aromatic alcohol. Its unique substitution pattern, featuring three distinct halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring, makes it a valuable and versatile intermediate in the synthesis of complex organic molecules. The specific placement of these halogens imparts distinct electronic properties and provides multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of a reliable synthetic route to this compound and the analytical methods required for its thorough characterization, aimed at researchers and professionals in medicinal chemistry and materials science. The aldehyde precursor, 2-Chloro-4-bromo-5-fluorobenzaldehyde, is noted for its utility in creating complex molecules for agrochemicals and advanced materials, highlighting the importance of its derivatives[1].

Strategic Synthesis: Reduction of a Benzaldehyde Precursor

The most efficient and direct pathway to synthesize (4-Bromo-2-chloro-5-fluorophenyl)methanol is through the reduction of its corresponding aldehyde, 4-bromo-2-chloro-5-fluorobenzaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.

Rationale for Reagent Selection: The Role of Sodium Borohydride

For this specific reduction, sodium borohydride (NaBH₄) is the reagent of choice. While more potent reducing agents like lithium aluminum hydride (LiAlH₄) exist, NaBH₄ offers a superior combination of selectivity, safety, and operational simplicity.

-

Expertise & Selectivity : NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones.[2][3] Unlike stronger hydrides, it will not typically reduce other functional groups like esters or amides under standard conditions, which is advantageous when dealing with complex substrates.[3]

-

Trustworthiness & Safety : NaBH₄ is a stable, solid reagent that can be handled safely in the air.[3] It is compatible with protic solvents such as methanol and ethanol, making the reaction setup straightforward and avoiding the need for scrupulously dry, aprotic solvents required by more reactive agents like LiAlH₄.[2][4]

Reaction Mechanism: Nucleophilic Hydride Addition

The reduction proceeds via a well-established nucleophilic addition mechanism.[3][4]

-

Nucleophilic Attack : The borohydride ion (BH₄⁻) serves as a source of the hydride ion (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 4-bromo-2-chloro-5-fluorobenzaldehyde.

-

Alkoxide Formation : This attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.

-

Protonation (Workup) : In the final step, a protic solvent (like the methanol used in the reaction) or a mild acid added during workup protonates the negatively charged oxygen atom, yielding the final product, (4-Bromo-2-chloro-5-fluorophenyl)methanol.[3][5]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis process, from the starting aldehyde to the purified alcohol product.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (4-Bromo-2-chloro-5-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a halogenated aromatic alcohol of significant interest in the field of medicinal chemistry. Its multifaceted chemical structure, featuring bromine, chlorine, and fluorine atoms on a phenylmethanol scaffold, presents a unique combination of steric and electronic properties. These characteristics make it a valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery where halogenation is a well-established strategy for modulating the pharmacological profile of lead compounds.[1][2][3] The precise understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry and for predicting the behavior of drug candidates derived from it.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of (4-Bromo-2-chloro-5-fluorophenyl)methanol, offering a blend of available data, predictive insights, and standardized experimental protocols. This document is designed to empower researchers to better understand, handle, and utilize this compound in their drug discovery and development endeavors.

Chemical Identity and Core Molecular Characteristics

A clear definition of the molecule is the foundation of any robust scientific investigation. The fundamental identifiers for (4-Bromo-2-chloro-5-fluorophenyl)methanol are summarized below.

| Identifier | Value | Source |

| Chemical Name | (4-Bromo-2-chloro-5-fluorophenyl)methanol | N/A |

| CAS Number | 1338254-21-9 | [1] |

| Molecular Formula | C₇H₅BrClFO | [1] |

| Molecular Weight | 239.47 g/mol | [1] |

| Chemical Structure |  | N/A |

Predicted Physicochemical Properties: A Computational Approach

Due to the limited availability of experimentally determined data for this specific molecule, the following table summarizes key physicochemical properties as predicted by computational models. It is crucial to recognize that these are theoretical estimations and should be confirmed by experimental validation.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | Not available | Influences formulation and manufacturing processes.[6] |

| Boiling Point | Not available | Relevant for purification and stability at elevated temperatures. |

| Aqueous Solubility | Not available | Critically impacts bioavailability and formulation options.[7] |

| pKa (acidic) | ~13-14 | The acidity of the hydroxyl group influences ionization state at physiological pH, affecting receptor binding and membrane permeability. |

| LogP | ~2.5-3.5 | A measure of lipophilicity, which is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

Synthetic Pathways: A Plausible Approach

This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a common and mild choice. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, though they require more stringent anhydrous reaction conditions.

The Role of Halogenation in Drug Design and Potential Applications

The presence of bromine, chlorine, and fluorine on the phenyl ring is not arbitrary. Halogen atoms are frequently incorporated into drug candidates to fine-tune their physicochemical and pharmacological properties.[1][2][3]

-

Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.

-

Metabolic Stability: The introduction of halogens, particularly fluorine, can block sites of metabolism, thereby increasing the half-life of a drug.

-

Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, which can enhance binding affinity and selectivity.[2]

Given these properties, (4-Bromo-2-chloro-5-fluorophenyl)methanol is a promising starting material for the synthesis of novel therapeutics across various disease areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and provide a self-validating system, the following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of a novel compound like (4-Bromo-2-chloro-5-fluorophenyl)methanol.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.[8]

Protocol:

-

Sample Preparation: Ensure the (4-Bromo-2-chloro-5-fluorophenyl)methanol sample is dry and finely powdered.[9]

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[9]

-

Heating Ramp: Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point. A sharp melting range (typically ≤ 2°C) is indicative of high purity.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability.[7] The shake-flask method is a common and reliable technique.[10]

Protocol:

-

Solution Preparation: Add an excess amount of (4-Bromo-2-chloro-5-fluorophenyl)methanol to a known volume of purified water (or a relevant buffer solution) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is essential for understanding the ionization state of a molecule at different pH values.[11][12][13] Potentiometric titration is a standard method for its determination.

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of (4-Bromo-2-chloro-5-fluorophenyl)methanol in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).[11]

-

Titration Assembly: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration Procedure: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[12]

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the chemical structure of an organic molecule.[14][15][16][17]

Protocol:

-

Sample Preparation: Dissolve a small amount (typically 1-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a series of NMR spectra, including:

-

¹H NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms in the molecule.

-

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks in the various NMR spectra to assemble the complete chemical structure and confirm the identity of (4-Bromo-2-chloro-5-fluorophenyl)methanol.

Conclusion

(4-Bromo-2-chloro-5-fluorophenyl)methanol represents a molecule with considerable potential in the landscape of drug discovery and development. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide has provided a comprehensive overview of its known characteristics, predicted properties, and the standardized experimental methodologies required for its full characterization. By understanding and applying the principles and protocols outlined herein, researchers can confidently and effectively utilize this versatile building block in the pursuit of novel and impactful therapeutics.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

-

U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. [Link]

-

Zhou, P., Zou, J., Tian, F., & Shang, Z. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(1), 69–78. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 5945–5949. [Link]

-

Cohen, R. D. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Seton Hall University Dissertations and Theses (ETDs). [Link]

-

ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. [Link]

-

Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. [Link]

-

Chalmers Research. (n.d.). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Condition. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ResearchGate. (n.d.). Solubility criteria as per the USP and BP. [Link]

-

ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

-

National Institutes of Health. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

-

TSI Journals. (2012, September 9). SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5- (SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

National Institutes of Health. (n.d.). Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel‐Crafts Alkylation and Post‐Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina. [Link]

-

uspbpep.com. (n.d.). Reference Tables: Description and Solubility. [Link]

-

Royal Society of Chemistry. (n.d.). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. [Link]

-

Books Gateway. (2025, December 3). NMR spectroscopy of small molecules in solution. [Link]

-

ResearchGate. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

-

National Institutes of Health. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. [Link]

-

ResearchGate. (n.d.). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

-

PubChem. (n.d.). (4-Bromo-2-chloro-3-fluorophenyl)(phenyl)methanol. [Link]

-

Pharma Inventor Inc. (n.d.). API Physico-Chemical. [Link]

Sources

- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. labinsights.nl [labinsights.nl]

- 5. biosynth.com [biosynth.com]

- 6. tapi.com [tapi.com]

- 7. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uspnf.com [uspnf.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. books.rsc.org [books.rsc.org]

- 15. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]

- 16. researchgate.net [researchgate.net]

- 17. hyphadiscovery.com [hyphadiscovery.com]

(4-Bromo-2-chloro-5-fluorophenyl)methanol chemical structure and analysis

An In-Depth Technical Guide to the Synthesis and Analysis of (4-Bromo-2-chloro-5-fluorophenyl)methanol

This guide provides a comprehensive technical overview of (4-bromo-2-chloro-5-fluorophenyl)methanol, a key halogenated intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries. We will delve into its structural and physicochemical properties, present a robust synthetic pathway, and detail validated analytical methodologies for purity assessment and structural confirmation. The causality behind experimental choices is emphasized throughout, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Structural Elucidation

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a polysubstituted benzyl alcohol derivative. Its utility as a building block stems from the distinct reactivity conferred by the bromine, chlorine, and fluorine atoms, which allow for selective functionalization in multi-step synthetic routes.

Molecular Profile

A summary of the key physicochemical properties is presented below. These data are critical for designing appropriate reaction conditions, purification strategies, and analytical methods.

| Property | Value | Reference(s) |

| CAS Number | 1338254-21-9 | [1] |

| Molecular Formula | C₇H₅BrClFO | [2] |

| Molecular Weight | 239.47 g/mol | [2] |

| Canonical SMILES | C1=C(C(=CC(=C1F)Br)Cl)CO | [2] |

| Purity (Typical) | >95% | [3] |

Spectroscopic Signature Analysis

While a dedicated spectral library for this specific compound is not publicly available, its structure allows for a robust prediction of its spectroscopic characteristics based on foundational principles and data from analogous compounds.[4][5] A scientist analyzing this molecule should anticipate the following features.

NMR is the most powerful tool for the unambiguous structural confirmation of (4-bromo-2-chloro-5-fluorophenyl)methanol. The analysis should be conducted in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

¹H NMR: The proton spectrum is expected to be relatively simple and highly informative.

-

Aromatic Protons (2H): Two distinct signals are expected in the aromatic region (~7.0-7.8 ppm). Due to the substitution pattern, these protons will appear as doublets or doublet of doublets, showing coupling to each other (³JHH, typically 7-9 Hz) and to the fluorine atom (³JHF and ⁴JHF, typically 5-10 Hz and 1-3 Hz, respectively). The electron-withdrawing effects of the halogens will shift these protons downfield compared to unsubstituted benzyl alcohol.[6][7]

-

Methylene Protons (-CH₂OH, 2H): A singlet or a closely coupled doublet is expected around 4.5-4.8 ppm.[8] This signal may show coupling to the hydroxyl proton if the exchange rate is slow (e.g., in dry DMSO-d₆).

-

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is highly dependent on concentration and solvent, typically appearing between 2.0-5.0 ppm.

-

-

¹³C NMR: The carbon spectrum provides a fingerprint of the carbon skeleton.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~110-160 ppm). The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF, ~240-260 Hz). Carbons ortho and meta to the fluorine will show smaller couplings (²JCF and ³JCF).[9] The positions of the bromine and chlorine atoms will further influence the chemical shifts.

-

Methylene Carbon (-CH₂OH, 1C): A single peak expected around 60-65 ppm.[8]

-

-

¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom.

Mass spectrometry is used to confirm the molecular weight and isotopic pattern. When analyzed by techniques like GC-MS with Electron Ionization (EI), a characteristic fragmentation pattern is expected.

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster due to the natural isotopic abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic pattern of M⁺, M+2, and M+4 peaks, which is a definitive confirmation of a compound containing one bromine and one chlorine atom.

-

Key Fragments: A prominent fragment corresponding to the loss of the hydroxyl group or the entire hydroxymethyl group is expected. The tropylium ion fragment (m/z = 91), characteristic of many benzyl compounds, may also be observed, although its formation might be influenced by the ring substituents.[11][12]

Proposed Synthesis Pathway

The most direct and industrially scalable synthesis of (4-bromo-2-chloro-5-fluorophenyl)methanol is the chemical reduction of its corresponding aldehyde, 4-bromo-2-chloro-5-fluorobenzaldehyde. This precursor is a commercially available building block used in various synthetic applications.[13][14] The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, reliably achieved with mild reducing agents like sodium borohydride (NaBH₄).

The choice of NaBH₄ is deliberate: it is a selective and cost-effective reagent that reduces aldehydes and ketones without affecting other potentially reducible groups, and it is safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

Caption: Proposed synthesis workflow for (4-bromo-2-chloro-5-fluorophenyl)methanol.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-chloro-5-fluorobenzaldehyde (1.0 eq) in methanol (10-15 volumes). Cool the solution to 0°C using an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water or dilute aqueous HCl until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by flash column chromatography on silica gel to obtain the final (4-bromo-2-chloro-5-fluorophenyl)methanol.

Analytical Methodologies

A robust analytical workflow is essential to ensure the purity, identity, and stability of the synthesized compound. This involves a combination of chromatographic separation and spectroscopic detection.

Caption: A self-validating analytical workflow for compound characterization.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this moderately polar molecule.[15]

-

Scientific Rationale: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for aromatic compounds.[16] The mobile phase, a mixture of acetonitrile (or methanol) and water, allows for the elution of the analyte. A gradient elution is often preferred in method development to ensure that both early and late-eluting impurities are effectively separated. UV detection is suitable due to the presence of the aromatic chromophore.[17]

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water (with 0.1% Formic Acid or TFA) |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid or TFA) |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | ~1 mg/mL in Acetonitrile/Water (50:50) |

Orthogonal Purity and Volatile Impurity Analysis by GC-MS

-

Scientific Rationale: A low-polarity DB-5MS column is a robust choice for general-purpose analysis of semi-volatile compounds.[19] The temperature program is designed to first elute highly volatile components (like residual solvents) at a low temperature before ramping up to elute the target analyte. The mass spectrometer provides both quantification and identification of the analyte and any co-eluting impurities based on their mass-to-charge ratio and fragmentation patterns.[11]

| Parameter | Recommended Condition |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 260°C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 amu |

| Sample Preparation | ~1 mg/mL in Ethyl Acetate or Methanol |

Applications in Drug Discovery and Development

The strategic placement of three different halogens on the phenyl ring makes (4-bromo-2-chloro-5-fluorophenyl)methanol a highly valuable and versatile intermediate. Each halogen offers a potential site for modification through distinct cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and regioselective construction of complex molecular architectures.

This compound and its precursors are key building blocks in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[9] The diarylmethane core of many SGLT2 inhibitors can be constructed using intermediates derived from such halogenated benzyl alcohols or benzaldehydes. Furthermore, the presence of halogens is known to modulate pharmacokinetic properties such as lipophilicity and metabolic stability, making this a desirable scaffold in medicinal chemistry programs targeting various diseases.

References

-

ChemSigma. (4-bromo-2-chloro-5-fluorophenyl)methanol [1338254-21-9]. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177683639, (4-Bromo-2-chloro-3-fluorophenyl)(phenyl)methanol. Available from: [Link]

-

McCoy, C. F., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(15), 8030–8038. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for: Ruthenium pincer catalyzed hydrogenation of esters to alcohols. Available from: [Link]

-

Kiparissis, Y., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 13(9), 1165-1175. Available from: [Link]

-

University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

-

East & West Analytical Instruments. Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Available from: [Link]

-

PharmaCores. HPLC analytical Method development: an overview. Available from: [Link]

-

Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available from: [Link]

-

Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Available from: [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000407 - Benzyl Alcohol. Available from: [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum of Benzyl alcohol. Available from: [Link]

-

Yoshino, K., et al. (2008). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 23(1), 1-8. Available from: [Link]

-

MAK Commission. (2019). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. The MAK-Collection for Occupational Health and Safety. Available from: [Link]

-

Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 163-169. Available from: [Link]

-

Chemistry Stack Exchange. Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Available from: [Link]

-

Al-Rimawi, F., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6401. Available from: [Link]

-

Kakinuma, H., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Organic Process Research & Development, 27(6), 1147-1153. Available from: [Link]

-

Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Available from: [Link]

-

Oakwood Chemical. 4-Bromo-5-chloro-2-fluorobenzaldehyde. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Available from: [Link]

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Pharmaffiliates. (5-Bromo-2-Chlorophenyl)(4-(((S)-Tetrahydrofuran-3-Yl)Oxy)Phenyl)Methanol. Available from: [Link]

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1338254-21-9|(4-Bromo-2-chloro-5-fluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. H64238.03 [thermofisher.cn]

- 15. pharmasalmanac.com [pharmasalmanac.com]

- 16. HPLC analytical Method development: an overview [pharmacores.com]

- 17. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

- 18. ewai-group.com [ewai-group.com]

- 19. mdpi.com [mdpi.com]

Spectroscopic Characterization of (4-Bromo-2-chloro-5-fluorophenyl)methanol: A Predictive and Comparative Technical Guide

Introduction

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a polysubstituted aromatic alcohol with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is intrinsically linked to its precise chemical structure and purity, which necessitates a thorough analytical characterization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture and confirming the identity of this compound.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (4-Bromo-2-chloro-5-fluorophenyl)methanol. In the absence of readily available, published experimental spectra for this specific molecule, this guide leverages a predictive approach grounded in the analysis of structurally analogous compounds. By examining the spectroscopic features of similar molecules, we can build a robust and scientifically sound forecast of the NMR, IR, and MS data for the title compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to anticipate, interpret, and validate their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (4-Bromo-2-chloro-5-fluorophenyl)methanol is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the electronic effects (inductive and resonance) of the halogen substituents and the hydroxymethyl group.

Experimental Protocol (Hypothetical):

A sample of (4-Bromo-2-chloro-5-fluorophenyl)methanol (approx. 5-10 mg) would be dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~7.6 | Doublet | ~7-9 | H-6 | Deshielded by the adjacent chlorine and bromine atoms. The coupling arises from interaction with the fluorine at C-5. |

| ~7.3 | Doublet | ~5-7 | H-3 | Influenced by the ortho-chloro and meta-bromo substituents. Coupling to the fluorine at C-5 will be observed. |

| ~4.8 | Singlet (or Doublet) | - (or ~6 Hz if coupled to OH) | -CH₂OH | The benzylic protons are deshielded by the aromatic ring and the hydroxyl group. May appear as a doublet if coupling to the hydroxyl proton is resolved. |

| Variable (e.g., ~2.0-3.0) | Broad Singlet | - | -OH | The chemical shift is concentration and temperature dependent. The signal is often broad due to chemical exchange. |

Causality Behind Predictions:

The predicted chemical shifts are extrapolated from data for compounds like 4-bromo-2-chlorotoluene, 2-chloro-5-fluorotoluene, and 4-bromo-2-fluorotoluene. For instance, in 4-bromo-2-fluorotoluene, the aromatic protons appear in the range of δ 6.9-7.4 ppm. The replacement of the methyl group with a more electron-withdrawing hydroxymethyl group is expected to shift the adjacent protons downfield. The fluorine atom will introduce characteristic splitting patterns (J-coupling), with the magnitude of the coupling constant depending on the number of bonds separating the interacting nuclei (ortho > meta > para).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and the overall electronic distribution in the aromatic ring.

Experimental Protocol (Hypothetical):

The same sample prepared for ¹H NMR would be used. A proton-decoupled ¹³C NMR spectrum would be acquired on a 400 MHz (or higher) spectrometer, with TMS as the internal reference (δ 0.0 ppm).

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-5 | Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a characteristic large one-bond C-F coupling constant. |

| ~138 (d) | C-1 | The ipso-carbon bearing the hydroxymethyl group. Will likely show a small C-F coupling. |

| ~135 (d) | C-2 | Attached to chlorine, causing a downfield shift. Will exhibit a small C-F coupling. |

| ~132 (d) | C-6 | Influenced by the adjacent chlorine and fluorine. |

| ~125 (d) | C-3 | Affected by the ortho-chloro and meta-fluoro and -bromo groups. |

| ~118 (d) | C-4 | Attached to bromine, and will show a C-F coupling. |

| ~62 | -CH₂OH | Typical chemical shift for a benzylic alcohol carbon. |

Authoritative Grounding:

The predicted chemical shifts are based on an analysis of related compounds. For example, in 2-chloro-4-fluorotoluene, the aromatic carbons resonate between δ 115 and 160 ppm, with the carbon attached to fluorine showing a large ¹JCF coupling constant[1][2]. Similarly, the influence of bromine and chlorine on aromatic carbon shifts is well-documented in compounds like 5-bromo-2-chlorotoluene and 4-bromo-2-chlorophenol[3][4].

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Hypothetical):

A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and the spectrum recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3400-3200 (broad) | O-H stretch | Alcohol | This broad absorption is characteristic of the hydrogen-bonded hydroxyl group, a hallmark of alcohols. Its appearance is consistent with the IR spectra of benzyl alcohol and its halogenated derivatives[5][6]. |

| 3100-3000 | C-H stretch | Aromatic | These absorptions are due to the stretching of the C-H bonds on the aromatic ring. |

| 2950-2850 | C-H stretch | Methylene (-CH₂) | Corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene group. |

| 1600-1450 | C=C stretch | Aromatic Ring | Multiple bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring. |

| ~1250 | C-O stretch | Primary Alcohol | The C-O stretching vibration for a primary alcohol typically appears in this region. |

| 1100-1000 | C-F stretch | Aryl-Fluoride | A strong absorption band in this region is expected for the C-F stretching vibration. |

| 800-600 | C-Cl stretch | Aryl-Chloride | The C-Cl stretching vibration is expected in this region. |

| 700-500 | C-Br stretch | Aryl-Bromide | The C-Br stretching vibration will appear in the lower frequency region of the spectrum. |

Workflow for IR Spectral Interpretation:

Caption: Workflow for the identification of key functional groups in the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Experimental Protocol (Hypothetical):

A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be introduced into an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer. A full scan mass spectrum would be acquired in positive ion mode.

Predicted Mass Spectrum Data:

The molecular weight of (4-Bromo-2-chloro-5-fluorophenyl)methanol (C₇H₅BrClFO) is approximately 238.4 g/mol . Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks.

-

Bromine Isotopes: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br (roughly a 1:1 ratio).

-

Chlorine Isotopes: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl (roughly a 3:1 ratio).

This will result in a complex isotopic pattern for the molecular ion [M]⁺˙ and any fragments containing both halogens. The most abundant peaks in the molecular ion cluster are expected at m/z 238, 240, and 242.

Predicted Fragmentation Pattern (Electron Ionization):

Caption: Predicted major fragmentation pathways for (4-Bromo-2-chloro-5-fluorophenyl)methanol in EI-MS.

Trustworthiness of Predictions:

The fragmentation of benzyl alcohols often proceeds through the loss of water or the entire hydroxymethyl radical. The cleavage of the C-halogen bond is also a common fragmentation pathway for halogenated aromatic compounds. The relative abundance of the fragment ions will depend on the stability of the resulting cations. The characteristic isotopic patterns of bromine and chlorine provide a self-validating system for identifying fragments that retain these halogens[7][8]. For instance, a fragment showing a 3:1 isotopic pattern for M and M+2 would indicate the presence of a chlorine atom.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for (4-Bromo-2-chloro-5-fluorophenyl)methanol based on established principles of spectroscopy and comparative analysis of structurally related molecules. The predicted ¹H and ¹³C NMR, IR, and MS data, along with the outlined experimental protocols and interpretation workflows, offer a solid foundation for researchers to characterize this important chemical building block. While these predictions are based on sound scientific reasoning, they should be used in conjunction with experimentally acquired data for definitive structural confirmation. The comprehensive references provided allow for further investigation into the spectroscopic properties of analogous compounds, reinforcing the authoritative grounding of this guide.

References

- He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

- Ikram, M., Rauf, M. A., & Jabeen, Z. (1993). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Spectrochimica Acta Part A: Molecular Spectroscopy, 49(7), 939-943.

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol(?) discussion. r/chemhelp. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorotoluene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromotoluene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorotoluene. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluorobenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzyl alcohol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Retrieved from [Link]

- Simon, M., et al. (1994). Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl]. The Journal of Chemical Physics, 101(5), 3742-3750.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Stevens, E. (2018, August 14). mass spectrometry examples 2 [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-fluorobenzyl bromide. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Mr Murray-Green Chemistry Tutorials. (2017, May 24). Infrared Spectra of alcohols in A level Chemistry [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-fluorotoluene. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-fluorotoluene(452-73-3) 13C NMR spectrum [chemicalbook.com]

- 2. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-BROMO-2-CHLOROTOLUENE(54932-72-8) 13C NMR [m.chemicalbook.com]

- 4. 4-Bromo-2-chlorophenol(3964-56-5) 13C NMR spectrum [chemicalbook.com]

- 5. Benzyl alcohol(100-51-6) IR Spectrum [chemicalbook.com]

- 6. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

A Methodological Approach to Characterizing the Solubility and Stability of (4-Bromo-2-chloro-5-fluorophenyl)methanol

An In-depth Technical Guide

Abstract

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a halogenated aromatic alcohol with potential applications as an intermediate in pharmaceutical synthesis. The physicochemical properties of such intermediates, specifically their solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, formulation development, and storage conditions. This guide provides a comprehensive framework for the systematic evaluation of these characteristics. We will explore the theoretical underpinnings of how the unique substitution pattern of this molecule—featuring bromine, chlorine, and fluorine—influences its behavior. Detailed, field-proven protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), are presented. The rationale behind experimental choices and the integration of self-validating systems within analytical methods are emphasized to ensure data integrity and trustworthiness. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical profile for this and structurally related compounds.

Introduction and Molecular Overview

The journey of a drug candidate from discovery to market is underpinned by a thorough understanding of its chemical and physical properties. For active pharmaceutical ingredients (APIs) and their key intermediates, solubility and stability are not merely data points but foundational pillars that dictate the feasibility and design of the entire development pipeline.[1] (4-Bromo-2-chloro-5-fluorophenyl)methanol (Figure 1) is a polysubstituted benzyl alcohol derivative. Its characterization is essential for predicting its behavior in both chemical synthesis and potential biological systems.

Figure 1: Chemical Structure of (4-Bromo-2-chloro-5-fluorophenyl)methanol

The presence of three different halogens on the phenyl ring introduces a unique electronic and steric environment. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's properties.[5][6] These atoms can increase lipophilicity, enhance binding affinity to biological targets, and improve metabolic stability.[5][7] However, these same substitutions profoundly impact fundamental properties like solubility and chemical stability, which must be quantified.

This guide outlines the necessary experimental workflows to build a comprehensive solubility and stability profile for (4-Bromo-2-chloro-5-fluorophenyl)methanol.

Solubility Profile: Theoretical Considerations and Experimental Determination

Solubility dictates how a compound can be handled, purified, and formulated. For an intermediate, it impacts reaction solvent selection, crystallization efficiency, and purity. The heavy halogenation of (4-Bromo-2-chloro-5-fluorophenyl)methanol suggests high lipophilicity, which typically corresponds to poor aqueous solubility but good solubility in organic solvents.[5][8] The hydroxyl group provides a site for hydrogen bonding, offering some potential for solubility in polar protic solvents.[9]

Causality Behind Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It is a systematic process designed to probe the compound's behavior in a range of environments relevant to pharmaceutical development.

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): These are chosen to understand how the compound would behave in physiological environments and to assess if solubility is pH-dependent. While benzyl alcohol itself has a high pKa (~15.4)[10], the electron-withdrawing effects of the halogens could slightly alter this, making pH screening crucial.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, making them likely to dissolve the compound due to its hydroxyl group.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These can accept hydrogen bonds and are effective at dissolving a wide range of organic molecules.[9]

-

Non-Polar Solvents (e.g., Toluene, Dichloromethane): These test the compound's lipophilic character. High solubility in these solvents confirms the impact of the halogenated aromatic ring.

Experimental Workflow: Kinetic Solubility Assay

A kinetic solubility assay provides a rapid assessment of solubility and is suitable for initial screening. The workflow below is designed for efficiency and reliability.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrews University - Virtual tour [andrews.edu]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1338254-21-9 (4-bromo-2-chloro-5-fluorophenyl)methanol [chemsigma.com]

- 5. tutorchase.com [tutorchase.com]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Benzyl alcohol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorobenzyl alcohol (CAS 1338254-21-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-5-fluorobenzyl alcohol, identified by the CAS number 1338254-21-9, is a halogenated aromatic alcohol. This compound serves as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research.[1] Its trifunctionalized benzene ring, featuring bromine, chlorine, and fluorine substituents, offers multiple reaction sites for the construction of more complex molecules. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this compound a valuable building block in the design of novel therapeutic agents and other specialized chemicals.[2] This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its associated hazards and handling protocols.

Physicochemical Properties

The physicochemical properties of 4-Bromo-2-chloro-5-fluorobenzyl alcohol are crucial for its application in synthetic chemistry, influencing its reactivity, solubility, and purification. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1338254-21-9 | N/A |

| Molecular Formula | C₇H₅BrClFO | N/A |

| Molecular Weight | 239.47 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Insoluble in water; soluble in organic solvents such as ethers, chloroform, and benzene.[3] | [3] |

Synthesis and Reactivity

The reduction can be achieved using a variety of reducing agents, with lithium aluminium hydride (LiAlH₄) being a powerful and common choice for the reduction of carboxylic acids to primary alcohols.

A representative synthetic workflow is illustrated below:

Caption: Representative synthesis workflow for 4-Bromo-2-chloro-5-fluorobenzyl alcohol.

Experimental Protocol: Reduction of 4-Bromo-2-chloro-5-fluorobenzoic acid (Representative)

Disclaimer: This is a representative protocol based on general chemical principles for the reduction of benzoic acids. It should be adapted and optimized by a qualified chemist.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (LiAlH₄) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Substrate: Dissolve 4-Bromo-2-chloro-5-fluorobenzoic acid in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a period of time to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is known as the Fieser work-up.

-

Isolation and Purification: The resulting precipitate (aluminium salts) is removed by filtration. The organic filtrate is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 4-Bromo-2-chloro-5-fluorobenzyl alcohol can be further purified by techniques such as recrystallization or column chromatography.

Applications in Research and Drug Development

As a functionalized benzyl alcohol, this compound is a valuable building block for further chemical modifications. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The aromatic ring can undergo various cross-coupling reactions, such as Suzuki or Sonogashira couplings, at the bromine position. These potential transformations are outlined in the following diagram:

Caption: Potential synthetic transformations of 4-Bromo-2-chloro-5-fluorobenzyl alcohol.

The presence of multiple halogen atoms makes this an interesting scaffold for structure-activity relationship (SAR) studies in drug discovery. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Hazards and Safety Information

4-Bromo-2-chloro-5-fluorobenzyl alcohol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area. The known hazards are summarized in the table below, based on available Safety Data Sheets (SDS).

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

4-Bromo-2-chloro-5-fluorobenzyl alcohol is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While information on its biological activity is not currently available, its structural features suggest it is a useful building block for creating diverse and complex molecules. Researchers and scientists working with this compound should be well-versed in its physicochemical properties and adhere strictly to the recommended safety and handling procedures to mitigate the associated hazards.

References

- CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves - Google Patents.

-

Synthesis of Benzaldehyde and Benzoic Acid by Selective Oxidation of Benzyl Alcohol with Iron(III) Tosylate and Hydrogen Peroxide: A Solvent-Controlled Reaction | Request PDF - ResearchGate. Available at: [Link]

-

Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. Available at: [Link]

-

How is benzoic acid converted into benzyl alcohol? - Quora. Available at: [Link]

-

Cannizaro Reaction : synthesis of benzyl alcohol and benzoic acid - YouTube. Available at: [Link]

-

4-Bromo-2-fluorobenzyl alcohol - ChemBK. Available at: [Link]

-

2-Bromo-5-fluorobenzyl Alcohol: A Key Intermediate. Available at: [Link]

- EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ... - Google Patents.

- EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents.

-

4-Bromo-5-chloro-2-fluorobenzoic acid - Oakwood Chemical. Available at: [Link]

-

4-Fluorobenzyl alcohol - Chem-Impex. Available at: [Link]

-

4-Bromo-2-chloro-5-fluorobenzyl alcohol - Chemicalbridge. Available at: [Link]

- CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol - Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

- EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.

-

CAS: 1349708-91-3 Name: 4-Bromo-5-chloro-2-fluorobenzoic acid - Aribo Biotechnology. Available at: [Link]

-

Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3) - Cheméo. Available at: [Link]

-

4-Bromo-2-chlorobenzyl alcohol, CAS No. 185315-48-4 - iChemical. Available at: [Link]

Sources

A Theoretical and Spectroscopic Deep Dive into (4-Bromo-2-chloro-5-fluorophenyl)methanol: A Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical and spectroscopic examination of (4-Bromo-2-chloro-5-fluorophenyl)methanol, a halogenated aromatic compound with potential significance in medicinal chemistry and materials science. By integrating quantum chemical calculations with established spectroscopic methodologies, we aim to elucidate the molecule's structural, electronic, and vibrational properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this and similar molecular scaffolds.

Introduction: The Significance of Halogenated Benzyl Alcohols

Halogenated organic compounds are of paramount importance in the pharmaceutical industry, often enhancing the metabolic stability, binding affinity, and lipophilicity of drug candidates. The specific substitution pattern of bromine, chlorine, and fluorine on the phenyl ring of (4-Bromo-2-chloro-5-fluorophenyl)methanol, combined with the reactive hydroxymethyl group, creates a unique electronic and steric environment. Understanding the interplay of these features at a molecular level is crucial for predicting its reactivity, intermolecular interactions, and potential as a synthon in drug design.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into molecular properties that can be challenging to probe experimentally.[1][2][3] This guide will explore the theoretical underpinnings of (4-Bromo-2-chloro-5-fluorophenyl)methanol's behavior, offering a predictive framework for its application in drug discovery.

Computational Methodology: A Self-Validating System

The theoretical calculations discussed herein are based on well-established quantum chemical methods, primarily DFT. The choice of computational approach is critical for obtaining accurate and reliable results.

Geometry Optimization

The initial step in any theoretical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the global minimum on the potential energy surface. For a molecule like (4-Bromo-2-chloro-5-fluorophenyl)methanol, this would typically be performed using a functional such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[4][5] A sufficiently large basis set, for instance, 6-311++G(d,p), is essential to accurately describe the electronic distribution, especially around the electronegative halogen atoms.[5]

Experimental Protocol: Geometry Optimization using Gaussian 09

-

Input File Creation: Construct a molecule input file (.gjf) containing the initial Cartesian coordinates of (4-Bromo-2-chloro-5-fluorophenyl)methanol.

-

Route Section Definition: Specify the calculation method and basis set in the route section (e.g., #p B3LYP/6-311++G(d,p) Opt Freq). The Opt keyword requests a geometry optimization, and Freq calculates vibrational frequencies at the optimized geometry to confirm it is a true minimum.

-

Execution: Submit the input file to the Gaussian 09 software package.

-

Analysis: Upon successful completion, analyze the output file for the optimized coordinates, energies, and vibrational frequencies.

In-Silico Analysis: Unveiling Electronic and Structural Properties

Molecular Structure and Vibrational Analysis

The optimized geometry of (4-Bromo-2-chloro-5-fluorophenyl)methanol would reveal key bond lengths, bond angles, and dihedral angles. These parameters are influenced by the electronic effects of the halogen substituents and the hydroxymethyl group.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical frequency calculations can predict these spectra with remarkable accuracy, aiding in the assignment of experimental bands.[6] For substituted benzyl alcohols, characteristic vibrational modes include O-H stretching, C-O stretching, and various phenyl ring vibrations.[6][7][8][9]

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |

| O-H Stretch | 3200-3600 | Broad in the IR spectrum due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000-3100 | |

| C-H Stretch (Aliphatic) | 2850-3000 | From the CH₂OH group. |

| C=C Stretch (Aromatic) | 1400-1600 | Multiple bands are expected. |

| C-O Stretch | 1000-1260 | |

| C-F Stretch | 1000-1400 | |

| C-Cl Stretch | 600-800 | |

| C-Br Stretch | 500-600 |

Diagram: Theoretical-Experimental Correlation Workflow

Caption: Workflow for correlating theoretical and experimental vibrational spectra.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[10][11] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[12]

For (4-Bromo-2-chloro-5-fluorophenyl)methanol, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO would likely be distributed over the ring as well, with some contribution from the antibonding orbitals of the C-halogen bonds. The presence of multiple halogen substituents is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to unsubstituted benzyl alcohol.[4][5]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[13][14][15][16][17] The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack).

In (4-Bromo-2-chloro-5-fluorophenyl)methanol, the most negative potential (red) is anticipated around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The hydrogen atom of the hydroxyl group and, to a lesser extent, the regions around the halogen atoms (due to the σ-hole effect, particularly for bromine) would exhibit positive potential (blue). This information is critical for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital in drug-receptor binding.[1]

Diagram: Conceptual MEP of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Caption: Conceptual representation of MEP for the target molecule.

Synthesis and Spectroscopic Characterization

While a specific, published synthesis for (4-Bromo-2-chloro-5-fluorophenyl)methanol was not found in the initial search, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde.

Proposed Synthesis

A potential route could involve the Friedel-Crafts acylation of a suitable precursor followed by reduction. Alternatively, halogenation of a substituted benzyl alcohol could be employed, though regioselectivity might be an issue. A more controlled approach would be the reduction of a commercially available (4-bromo-2-chloro-5-fluorophenyl)methanone.[18][19]

Experimental Protocol: Reduction of (4-Bromo-2-chloro-5-fluorophenyl)methanone

-

Dissolution: Dissolve (4-Bromo-2-chloro-5-fluorophenyl)methanone in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by the slow addition of water or a dilute acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Spectroscopic Verification

The synthesized (4-Bromo-2-chloro-5-fluorophenyl)methanol would be characterized using a suite of spectroscopic techniques to confirm its structure.

-

¹H NMR: The proton NMR spectrum would show a characteristic singlet for the benzylic protons (CH₂), a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and distinct signals in the aromatic region corresponding to the two protons on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the benzylic carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached halogens.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and chlorine.

Conclusion and Future Directions

The theoretical studies outlined in this guide provide a robust framework for understanding the molecular properties of (4-Bromo-2-chloro-5-fluorophenyl)methanol. The insights gained from geometry optimization, vibrational analysis, HOMO-LUMO analysis, and MEP mapping are instrumental in predicting its reactivity, stability, and potential for forming key intermolecular interactions in a biological context.

This in-silico approach, when coupled with empirical data from synthesis and spectroscopy, offers a powerful, self-validating system for the rational design of novel therapeutics and functional materials. Future work should focus on the experimental validation of these theoretical predictions and the exploration of this molecule's utility as a building block in medicinal chemistry.

References

-

HOMO−LUMO Gap as an Index of Molecular Size and Structure for Polycyclic Aromatic Hydrocarbons (PAHs) and Asphaltenes: A Theoretical Study. I | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio. [Link]

-

HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation - Frontiers. [Link]

-

(PDF) HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives - ResearchGate. [Link]

-

Molecular Electrostatic Potential (MEP). [Link]

-

DFT calculated structure and charge transfer of a halobenzene... - ResearchGate. [Link]

-

Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - RSC Publishing. [Link]

-

Molecular electrostatic potentials : concepts and applications - Semantic Scholar. [Link]

-

Chapter 9 Conjugation and Aromaticity. [Link]

-

article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol - American Institute of Chemists. [Link]

-

Vibrational and electronic spectra of (benzene–benzyl alcohol) . Predominance of charge resonance interaction over hydrogen bo. [Link]

-

HOMO and LUMO - Wikipedia. [Link]

-

Halogen Bonds with Benzene: An Assessment of DFT Functionals - ResearchGate. [Link]

-

Electronic spectra of paramethoxy benzyl alcohol and parachloro benzyl cyanide - Indian Academy of Sciences. [Link]

-

Experimental and DFT study of (E)-4-bromo-2(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-5-fluorophenol: Molecular and Electronic Properties in Solvent Media - ResearchGate. [Link]

-

Benzyl alcohol—an unusual vibrational interaction - Sci-Hub. [Link]

-

Vibrational and Electronic Spectra of (Benzene–benzyl Alcohol)+ - Amanote Research. [Link]

-

Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra | ACS Omega - ACS Publications. [Link]

-

Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC - PubMed Central. [Link]

-

Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - American Chemical Society. [Link]

-

(4-Bromo-2-chloro-5-fluorophenyl)methanol. [Link]

-

DFT/TD-DFT study on halogen doping and solvent contributions to the structural and optoelectronic properties of poly[3,… - OUCI. [Link]

-

Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - NIH. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. [Link]

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P

-

(PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant - ResearchGate. [Link]

-

Molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL) - OUCI. [Link]

-

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO - PubChem. [Link]

-

(4-Bromo-2-thienyl)methanol | C5H5BrOS | CID 2795484 - PubChem - NIH. [Link]

-